Zinc bis(O,O-diisobutyl) bis(dithiophosphate)

Description

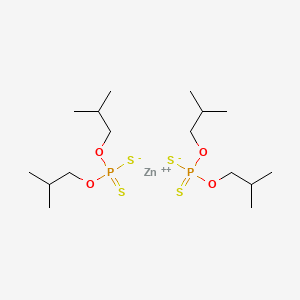

Structure

3D Structure of Parent

Properties

CAS No. |

68457-79-4 |

|---|---|

Molecular Formula |

C16H36O4P2S4Zn |

Molecular Weight |

548.1 g/mol |

IUPAC Name |

zinc;bis(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C8H19O2PS2.Zn/c2*1-7(2)5-9-11(12,13)10-6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,12,13);/q;;+2/p-2 |

InChI Key |

CFGBPGNQMWYJPH-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)COP(=S)(OCC(C)C)[S-].CC(C)COP(=S)(OCC(C)C)[S-].[Zn+2] |

physical_description |

Water or Solvent Wet Solid; Liquid Amber viscous liquid; [EPA ChAMP: Initial Risk-Based Prioritization: Supporting Documents] Black semi-fluid; [Imperial Oil MSDS] |

Origin of Product |

United States |

Preparation Methods

Reaction of Zinc Salts with Dithiophosphoric Acid Derivatives

This method involves the reaction between zinc salts (e.g., zinc oxide or zinc chloride) and dithiophosphoric acid derivatives, particularly O,O-diisobutyl dithiophosphoric acid. The process typically follows these steps:

Preparation of Dithiophosphoric Acid :

- Phosphorus pentasulfide reacts with diisobutyl alcohol under controlled conditions to produce O,O-diisobutyl dithiophosphoric acid.

- Example reaction:

$$

P2S5 + 4 \text{(CH}3)2CHCH2OH \rightarrow 2 \text{(CH}3)2CHCH2O)_2PSSH

$$

-

- Zinc oxide or another zinc salt is added to the dithiophosphoric acid solution.

- The reaction produces zinc bis(O,O-diisobutyl) bis(dithiophosphate) as a precipitate.

- Example reaction:

$$

ZnO + 2 (\text{(CH}3)2CHCH2O)2PSSH \rightarrow Zn[(\text{(CH}3)2CHCH2O)2PS]2 + H2O

$$

-

- Temperature: Typically maintained between 60–80°C to ensure complete reaction.

- Solvent: Ethanol or other polar solvents are used to facilitate the reaction.

- Reaction Time: The reaction is allowed to proceed for several hours to maximize yield.

Salt Metathesis Reaction

Another common method involves a salt metathesis reaction where zinc salts react with pre-synthesized dithiophosphate salts (e.g., sodium or potassium salts of O,O-diisobutyl dithiophosphate). This method proceeds as follows:

Preparation of Dithiophosphate Salt :

- Sodium hydroxide or potassium hydroxide reacts with O,O-diisobutyl dithiophosphoric acid to form the corresponding salt.

- Example reaction:

$$

(\text{(CH}3)2CHCH2O)2PSSH + NaOH \rightarrow (\text{(CH}3)2CHCH2O)2PSSNa + H_2O

$$

-

- The dithiophosphate salt is reacted with a soluble zinc salt, such as zinc chloride, in an aqueous or ethanol solution.

- Example reaction:

$$

ZnCl2 + 2 (\text{(CH}3)2CHCH2O)2PSSNa \rightarrow Zn[(\text{(CH}3)2CHCH2O)2PS]2 + 2 NaCl

$$

-

- The product is purified by filtration and recrystallization from ethanol or another suitable solvent.

Direct Reaction Using Phosphorus Pentasulfide

In some cases, phosphorus pentasulfide directly reacts with zinc salts and diisobutyl alcohol in a single-step process:

-

- All reagents are combined in a solvent such as ethanol under nitrogen atmosphere to prevent oxidation.

-

- Phosphorus pentasulfide reacts with diisobutyl alcohol to form the intermediate dithiophosphoric acid, which immediately reacts with zinc salts present in the mixture.

Key Experimental Data

| Parameter | Value/Condition |

|---|---|

| Molecular Formula | $$C{16}H{36}O4P2S_4Zn$$ |

| Molecular Weight | 548.052 g/mol |

| Reaction Temperature | 60–80°C |

| Solvent | Ethanol or polar solvents |

| Yield | Typically >90% depending on conditions |

| Purity | Enhanced through recrystallization |

Chemical Reactions Analysis

Types of Reactions: Zinc bis(O,O-diisobutyl) bis(dithiophosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Zinc bis(O,O-diisobutyl) bis(dithiophosphate) can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHOPSZn

- Molecular Weight : 404.1 g/mol

- CAS Number : 4563-55-7

The compound has a unique structure that allows it to form protective films on metal surfaces, which is crucial for its function in various applications.

Lubricants and Engine Oils

Zinc bis(O,O-diisobutyl) bis(dithiophosphate) is primarily used as an anti-wear additive in lubricants and engine oils. Its key functions include:

- Wear Protection : It forms a protective layer on metal surfaces, reducing friction and wear between moving parts such as pistons, bearings, and cams .

- Corrosion Resistance : The compound protects against corrosion by preventing direct contact between metal surfaces and aggressive elements like moisture and oxygen .

- Oxidation Stability : It enhances the stability of lubricants under high-temperature conditions, ensuring longer service life for machinery .

Hydraulic Fluids

In hydraulic fluids, zinc bis(O,O-diisobutyl) bis(dithiophosphate) serves to:

- Prevent Wear : It provides protection against wear in hydraulic systems, ensuring smooth operation under high pressure .

- Enhance Performance : The compound stabilizes fluid formulations, maintaining their performance over time even under extreme conditions .

Antimicrobial Properties

Recent studies have indicated that zinc dithiophosphates, including zinc bis(O,O-diisobutyl) bis(dithiophosphate), exhibit significant antimicrobial activity:

-

Bacterial Inhibition : Research has shown that this compound is effective against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Bacterial Strain Zone of Inhibition (mm) Concentration (mg/mL) Staphylococcus aureus 12.5 1 Escherichia coli 10.0 1 Bacillus cereus 8.5 1 Pseudomonas aeruginosa 2.0 1

These findings suggest potential applications in medical settings for treating infections caused by resistant bacterial strains .

Cytotoxicity Studies

Zinc bis(O,O-diisobutyl) bis(dithiophosphate) has also been evaluated for its cytotoxic effects against cancer cell lines:

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| MCF-7 (Breast Carcinoma) | 25.0 | Higher |

| A2780 (Ovarian Carcinoma) | 30.0 | Similar |

| NCI-H460 (Lung Carcinoma) | 35.0 | Lower |

| MRC-5 (Normal Fibroblasts) | >100 | Significantly lower |

The selective cytotoxicity towards cancer cells while sparing normal cells positions this compound as a promising candidate for anticancer therapies .

Case Study on Antibacterial Activity

A study demonstrated that various dithiophosphate derivatives, including zinc bis(O,O-diisobutyl), exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural characteristics significantly influenced their biological activity, suggesting that modifications to the dithiophosphate structure can enhance efficacy .

Cytotoxicity Assessment

Another research project evaluated the cytotoxic effects of several zinc complexes on different cancer cell lines. Results indicated that certain zinc dithiophosphates showed promising antitumor activity with lower toxicity profiles compared to traditional chemotherapeutics, highlighting the potential for development into safer cancer treatment options .

Mechanism of Action

The mechanism by which Zinc bis(O,O-diisobutyl) bis(dithiophosphate) exerts its effects involves the formation of a protective film on metal surfaces. This film is formed through the adsorption of the compound onto the metal surface, creating a barrier that reduces friction and wear. The compound also acts as an antioxidant, preventing the oxidation of metal surfaces and extending the life of the machinery .

Comparison with Similar Compounds

Comparison with Similar Zinc Dithiophosphates

Zinc dithiophosphates (ZDTPs) vary in performance based on alkyl substituents attached to the phosphorus atom. Below is a detailed comparison of Zinc bis(O,O-diisobutyl) bis(dithiophosphate) with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Zinc Dithiophosphates

Key Research Findings

Thermal Stability and Anti-Wear Performance :

- The diisobutyl variant exhibits intermediate thermal stability (decomposition ~250°C), outperforming longer-chain analogs like didodecyl ZDTP but underperforming compared to 2-ethylhexyl derivatives .

- Shorter alkyl chains (e.g., diisobutyl) enhance anti-wear properties due to higher reactivity, whereas bulkier substituents (e.g., 1,3-dimethylbutyl) reduce wear but increase oxidative stability .

Hydrolytic Stability :

- Zinc bis(O,O-diisobutyl) bis(dithiophosphate) is less hydrolytically stable than sec-butyl derivatives, making it more suitable for dry or low-moisture environments .

Coordination Chemistry: Diisobutyl ZDTP forms 1:1 complexes with nitrogen donors like pyridine, but its steric bulk limits the formation of higher-dimensional coordination polymers compared to smaller substituents (e.g., isopropyl) .

Chromatographic Behavior :

- In reversed-phase HPTLC, diisobutyl ZDTP elutes earlier than didodecyl derivatives due to lower hydrophobicity, aiding in additive identification .

Biological Activity

Zinc bis(O,O-diisobutyl) bis(dithiophosphate) (commonly referred to as ZnDTP) is a compound with significant applications in various industrial processes, particularly in the manufacture of rubber products and as an additive in lubricants. This article explores its biological activity, including toxicity, potential therapeutic effects, and environmental impact.

- Molecular Formula : CHOPSZn

- Molecular Weight : 548.042 g/mol

- CAS Number : 4563-55-7

- LogP : 7.5047 (indicating high lipophilicity)

These properties suggest that ZnDTP is likely to interact with biological membranes and may have implications for its bioavailability and toxicity.

Toxicity and Safety

Research indicates that ZnDTP exhibits varying levels of toxicity depending on the concentration and exposure route. A study highlighted the following effects:

- Acute Toxicity : In animal models, high doses led to liver damage and altered biochemical markers.

- Chronic Exposure : Long-term exposure has been linked to reproductive toxicity and endocrine disruption in aquatic organisms .

The compound's safety profile suggests caution in handling, especially in occupational settings where exposure may be significant.

Antimicrobial Properties

ZnDTP has demonstrated antimicrobial activity against various pathogens. A notable study reported:

- Inhibition of Bacterial Growth : ZnDTP showed effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL.

- Mechanism of Action : The compound appears to disrupt bacterial cell membranes, leading to cell lysis and death .

These properties may lend ZnDTP potential applications in developing antimicrobial agents or preservatives.

Environmental Impact

The environmental fate of ZnDTP is critical due to its widespread industrial use. Key findings include:

- Bioaccumulation Potential : Studies indicate that ZnDTP can accumulate in aquatic organisms, raising concerns about trophic transfer and ecological impact.

- Degradation : The compound is relatively stable under standard environmental conditions but can undergo degradation through photolytic processes, releasing toxic byproducts .

Case Study 1: Industrial Application

A case study involving the use of ZnDTP in rubber manufacturing noted improvements in product durability and resistance to oxidative degradation. However, it also highlighted the need for monitoring worker exposure levels due to potential health risks associated with long-term handling of the compound.

Case Study 2: Ecotoxicological Assessment

An ecotoxicological assessment revealed that aquatic life exposed to ZnDTP concentrations above 1 mg/L exhibited significant behavioral changes and reproductive issues. This underscores the importance of regulatory measures to limit environmental release during industrial processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing zinc bis(O,O-diisobutyl) bis(dithiophosphate), and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized by reacting zinc salts (e.g., ZnCl₂) with potassium O,O-diisobutyl dithiophosphate in a 1:2 molar ratio under inert conditions. Solvent choice (e.g., acetone or THF) and reaction temperature (40–60°C) influence yield and purity. Post-synthesis purification via recrystallization in non-polar solvents (hexane/toluene mixtures) removes unreacted ligands. Purity can be verified using elemental analysis and 31P NMR, where a single peak near 95–100 ppm confirms homogeneity .

Q. How is zinc bis(O,O-diisobutyl) bis(dithiophosphate) characterized spectroscopically?

- Methodological Answer :

- IR Spectroscopy : Key bands include P=S stretches (620–650 cm⁻¹), P–O–C vibrations (950–980 cm⁻¹), and Zn–S bonding (400–450 cm⁻¹) .

- 31P NMR : A singlet near 95–100 ppm indicates a symmetric dithiophosphate ligand environment around zinc. Splitting or multiple peaks suggest impurities or ligand asymmetry .

- 1H NMR : Diisobutyl groups show methyl proton resonances at 0.8–1.0 ppm and methine protons at 2.0–2.5 ppm .

Q. What analytical techniques are suitable for identifying this compound in complex mixtures (e.g., lubricant formulations)?

- Methodological Answer : High-performance thin-layer chromatography (HPTLC) with UV detection (220 nm) or fluorescence is effective. A reversed-phase system (RP2 plates, acetonitrile-based mobile phase) yields Rf values of 0.35–0.45, while normal-phase silica gel with toluene gradients provides Rf ~0.55. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 548 .

Advanced Research Questions

Q. What mechanistic insights exist for the hydrolytic decomposition of zinc bis(O,O-diisobutyl) bis(dithiophosphate)?

- Methodological Answer : Hydrolysis in aqueous media proceeds via a two-step mechanism: (1) ligand protonation at sulfur, followed by (2) cleavage of P–S bonds. 31P NMR tracks intermediates like monothiophosphate (δ ~75 ppm) and phosphate (δ ~0 ppm). Kinetic studies (pH 4–7) show pseudo-first-order dependence on [H⁺], with activation energy ~45 kJ/mol. Heterogeneous decomposition in non-polar matrices (e.g., lubricants) slows hydrolysis due to limited water accessibility .

Q. How do ligand substitution reactions with nitrogen donors affect the coordination geometry of this compound?

- Methodological Answer : Pyridine or bipyridine ligands displace dithiophosphate groups, forming mixed-ligand complexes. Single-crystal X-ray diffraction reveals tetrahedral-to-octahedral geometry transitions. For example, [Zn(S₂P(O-iPr)₂)₂(bipy)] adopts a distorted octahedral structure with bipyridine N-donors occupying axial positions. Stability constants (log K ~3.5–4.2) correlate with HSAB theory, favoring softer N-donors like terpyridine .

Q. How can researchers resolve contradictions in reported spectral data (e.g., 31P NMR shifts) across studies?

- Methodological Answer : Discrepancies arise from solvent polarity, concentration, and temperature. For example, 31P NMR shifts decrease by 2–3 ppm in polar solvents (DMSO vs. CDCl₃). Paramagnetic impurities (e.g., trace metals) broaden peaks. Standardizing conditions (0.1 M in CDCl₃, 25°C) and internal referencing (85% H₃PO₄) improve reproducibility .

Q. What strategies enable quantification of this compound in environmental samples?

- Methodological Answer : Solid-phase extraction (C18 cartridges) followed by HPTLC-UV/Vis achieves detection limits of 0.1 µg/mL. For trace analysis, ICP-MS targeting zinc (⁶⁶Zn) coupled with species-specific calibration enhances sensitivity. Confirmation via FTIR microspectroscopy (Zn–S band at 420 cm⁻¹) avoids false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.